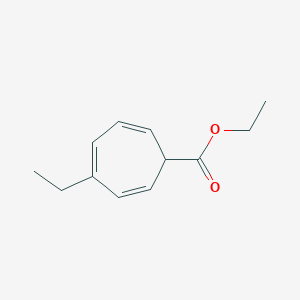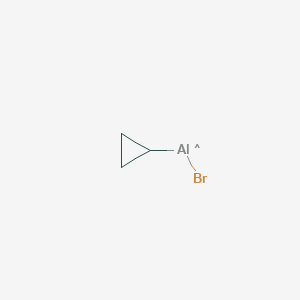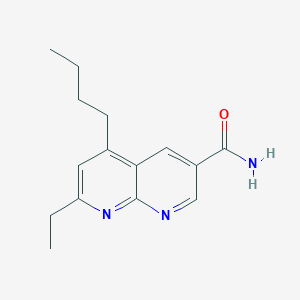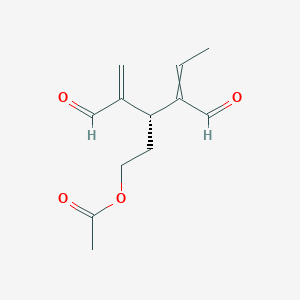
3,5,6-Trihydroxy-2-(3-methylbut-2-EN-1-YL)-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,6-Trihydroxy-2-(3-méthylbut-2-én-1-yl)-9H-xanthène-9-one est un composé organique complexe de formule moléculaire C21H30O5. Il est connu pour sa structure unique, qui comprend plusieurs groupes hydroxyle et un noyau xanthène. Ce composé présente un intérêt significatif dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 3,5,6-Trihydroxy-2-(3-méthylbut-2-én-1-yl)-9H-xanthène-9-one implique généralement plusieurs étapes, à partir de molécules organiques plus simples. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau xanthène : Cette étape implique la condensation d’aldéhydes aromatiques appropriés avec du résorcinol en milieu acide pour former le noyau xanthène.
Hydroxylation : L’introduction de groupes hydroxyle aux positions 3, 5 et 6 peut être réalisée par des réactions d’hydroxylation sélectives utilisant des réactifs comme le peroxyde d’hydrogène ou d’autres agents oxydants.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées comme la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
3,5,6-Trihydroxy-2-(3-méthylbut-2-én-1-yl)-9H-xanthène-9-one subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des quinones ou d’autres dérivés oxydés.
Réduction : Le composé peut être réduit pour former des dérivés dihydro.
Substitution : Les groupes hydroxyle peuvent être substitués par d’autres groupes fonctionnels à l’aide de réactifs comme les chlorures d’acyle ou les halogénures d’alkyle.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, permanganate de potassium.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Substitution : Chlorures d’acyle, halogénures d’alkyle, en milieu basique ou acide.
Principaux produits
Oxydation : Quinones, dérivés xanthéniques oxydés.
Réduction : Dérivés dihydro-xanthéniques.
Substitution : Dérivés xanthéniques acylés ou alkylés.
Applications de recherche scientifique
3,5,6-Trihydroxy-2-(3-méthylbut-2-én-1-yl)-9H-xanthène-9-one a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses propriétés antioxydantes et antimicrobiennes potentielles.
Médecine : Enquêté pour ses effets thérapeutiques potentiels, notamment les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de colorants, de pigments et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
3,5,6-Trihydroxy-2-(3-methylbut-2-EN-1-YL)-9H-xanthen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action de 3,5,6-Trihydroxy-2-(3-méthylbut-2-én-1-yl)-9H-xanthène-9-one implique son interaction avec diverses cibles moléculaires et voies :
Activité antioxydante : Les groupes hydroxyle peuvent piéger les radicaux libres, réduisant le stress oxydatif.
Activité antimicrobienne : Le composé peut perturber les membranes cellulaires microbiennes ou interférer avec les enzymes microbiennes essentielles.
Activité anti-inflammatoire : Il peut inhiber la production de cytokines pro-inflammatoires et d’enzymes comme la cyclo-oxygénase.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3,5,6-Trihydroxy-2-(2-méthylbutanoyl)-4,6-bis(3-méthylbut-2-ényl)cyclohexa-2,4-dièn-1-one
- Adhumulone
- Impureté V de la phloroglucine
Unicité
3,5,6-Trihydroxy-2-(3-méthylbut-2-én-1-yl)-9H-xanthène-9-one est unique en raison de son motif de substitution spécifique et de la présence de groupes hydroxyle et alkyle sur le noyau xanthène. Cette structure unique contribue à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
881693-20-5 |
|---|---|
Formule moléculaire |
C18H16O5 |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
3,5,6-trihydroxy-2-(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C18H16O5/c1-9(2)3-4-10-7-12-15(8-14(10)20)23-18-11(16(12)21)5-6-13(19)17(18)22/h3,5-8,19-20,22H,4H2,1-2H3 |
Clé InChI |
VWGMDJLPLYXUJC-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=CC2=C(C=C1O)OC3=C(C2=O)C=CC(=C3O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B12594541.png)

![5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide](/img/structure/B12594548.png)

![5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12594557.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide](/img/structure/B12594558.png)


propanedinitrile](/img/structure/B12594582.png)
![Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate](/img/structure/B12594584.png)



![{(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B12594600.png)
